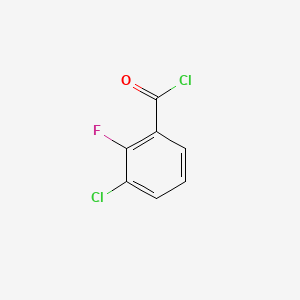

3-Chloro-2-fluorobenzoyl chloride

Descripción general

Descripción

3-Chloro-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 2 positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive acyl chloride group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method is the reaction of 3-chloro-2-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Chloro-2-fluorobenzoic acid+Thionyl chloride→3-Chloro-2-fluorobenzoyl chloride+Sulfur dioxide+Hydrogen chloride

The reaction is carried out in an inert atmosphere to prevent moisture from hydrolyzing the acyl chloride product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors such as ortho-chlorofluorobenzene. The process includes Friedel-Crafts acylation followed by chlorination and fluorination steps, often using catalysts and specific reaction conditions to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-2-fluorobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2-fluorobenzoic acid and hydrogen chloride.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

Reduction: Requires anhydrous conditions and a strong reducing agent.

Major Products:

Amides and Esters: Formed from nucleophilic substitution reactions.

3-Chloro-2-fluorobenzoic acid: Formed from hydrolysis.

3-Chloro-2-fluorobenzyl alcohol: Formed from reduction.

Aplicaciones Científicas De Investigación

3-Chloro-2-fluorobenzoyl chloride is a chemical compound with the formula C₇H₃Cl₂FO . It has a boiling point between 202 and 203 °C, a density of 1.451, and a flash point of 54 °C (130 °F) .

General Information

- Formula: C₇H₃Cl₂FO

- Boiling Point: 202–203 °C

- Density: 1.451 g/mL at 25 °C

- Flash Point: 54 °C (130 °F)

Applications

- Agrochemicals: this compound is used in the production of pesticides and other crop protection chemicals .

- Synthesis of Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds . For example, it can be used in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester .

- Preparation of Fluoro-6 chromanone-4: this compound is also used in the preparation of fluoro-6 chromanone-4, a compound used in the industrial synthesis of aldose reductase inhibitors like sorbinil .

- Derivatization Agent: 2-Fluorobenzoyl chloride has been used as a derivatization agent in analytical chemistry . For example, it has been used in hollow-fiber liquid phase microextraction with in situ derivatization method coupled with HPLC-UV for the determination of metformin hydrochloride in biological fluids .

Table of Applications

Safety Information

This compound is classified as a hazardous material. It is a combustible and corrosive substance, and exposure requires safety measures .

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, facilitating the formation of various derivatives. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparación Con Compuestos Similares

2-Fluorobenzoyl chloride: Similar structure but lacks the chlorine substituent at the 3 position.

3-Chlorobenzoyl chloride: Similar structure but lacks the fluorine substituent at the 2 position.

4-Chloro-2-fluorobenzoyl chloride: Similar structure but with the chlorine substituent at the 4 position instead of the 3 position.

Uniqueness: 3-Chloro-2-fluorobenzoyl chloride is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and the properties of its derivatives. This unique substitution pattern can lead to distinct chemical and biological activities compared to its analogs.

Actividad Biológica

3-Chloro-2-fluorobenzoyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through various methods, including electrophilic aromatic substitution reactions. The introduction of halogen substituents such as chlorine and fluorine is significant for enhancing the compound's reactivity and biological activity. The presence of these halogens can influence the compound's pharmacokinetic properties and its interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as an intermediate in the synthesis of bioactive compounds. Here are some key findings:

- Antimicrobial Activity : Studies have shown that compounds derived from this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating inhibition of growth at specific concentrations.

- Anticancer Potential : Research indicates that this compound may play a role in anticancer drug development. Certain derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential for further development as chemotherapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. The following table summarizes key findings related to various substitutions on the benzoyl ring:

| Substituent | Position | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Chlorine | 3 | Antimicrobial | 15 |

| Fluorine | 2 | Cytotoxic | 10 |

| Methyl | 4 | Anticancer | 5 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the para position significantly enhanced antibacterial activity, with some compounds achieving an IC50 value below 20 μM.

- Cytotoxicity Against Cancer Cells : In vitro studies on human breast cancer cell lines revealed that certain derivatives of this compound induced apoptosis at concentrations as low as 10 μM, showcasing their potential as anticancer agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-2-fluorobenzoyl chloride, and how are reaction conditions optimized?

The synthesis typically involves chlorination of 3-chloro-2-fluorobenzoic acid using thionyl chloride (SOCl₂) under reflux conditions. Reaction optimization includes temperature control (70–80°C), stoichiometric excess of SOCl₂ (1.5–2.0 equivalents), and catalyst-free conditions to minimize side reactions. Post-reaction, excess SOCl₂ is removed via distillation under reduced pressure . Purity is confirmed by GC-MS or ¹⁹F NMR to detect residual starting materials or byproducts .

Q. How is this compound characterized to confirm structural integrity?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbon (δ 165–170 ppm).

- FT-IR : Strong C=O stretch near 1770 cm⁻¹ and C-Cl/F vibrations (700–800 cm⁻¹).

- Elemental Analysis : Matches theoretical values for C₇H₃Cl₂FO (C: 43.57%, Cl: 36.72%) .

- Boiling Point : 202–203°C under standard pressure .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and nitrile gloves to avoid inhalation or skin contact.

- Immediate neutralization of spills with sodium bicarbonate to mitigate corrosive effects.

- Storage in moisture-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis .

Q. Which precursors are commonly used to synthesize this compound?

- 3-Chloro-2-fluorobenzoic acid : Direct precursor via SOCl₂-mediated chlorination .

- 3-Chloro-2-fluorobenzaldehyde : Oxidized to the benzoic acid intermediate before chlorination .

Q. How does moisture affect the stability of this compound?

Hydrolysis occurs rapidly in aqueous environments, forming 3-chloro-2-fluorobenzoic acid and HCl. Stability is maintained by storing the compound under anhydrous conditions (e.g., molecular sieves) and avoiding exposure to humid air .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of substituted benzoyl chlorides like this compound?

Regioselectivity in chlorination is influenced by electronic effects of substituents. For this compound, the fluorine atom at the 2-position directs electrophilic chlorination to the meta position via its strong electron-withdrawing effect. Computational modeling (DFT) predicts activation barriers for competing pathways, aiding in solvent/catalyst selection .

Q. What analytical methods resolve contradictions in reported purity or spectral data for this compound?

- HPLC-PDA : Quantifies purity (>98%) and detects trace impurities (e.g., hydrolyzed acid).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ at m/z 193.01) and isotopic Cl/F patterns. Discrepancies in literature melting points may arise from polymorphic forms or hygroscopicity, necessitating controlled drying protocols .

Q. How can computational chemistry predict reactivity trends for this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculates partial charges on the carbonyl carbon and evaluates leaving group stability. Fluorine’s inductive effect increases electrophilicity at the carbonyl, while steric hindrance from chlorine affects reaction rates with bulky nucleophiles. Solvent effects (e.g., polar aprotic vs. nonpolar) are modeled to optimize reaction kinetics .

Q. What strategies mitigate byproduct formation during coupling reactions involving this compound?

- Low-Temperature Reactions : Reduce side reactions (e.g., Fries rearrangement) during amide or ester formation.

- Catalytic DMAP : Accelerates acylation, minimizing prolonged exposure to reactive intermediates.

- In Situ Monitoring : FT-IR tracks carbonyl consumption to terminate reactions at optimal conversion .

Q. How do structural modifications (e.g., substituent position) alter the physicochemical properties of this compound derivatives?

Comparative studies with isomers (e.g., 2-chloro-5-fluorobenzoyl chloride) reveal:

Propiedades

IUPAC Name |

3-chloro-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYJOUAMJITBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378583 | |

| Record name | 3-Chloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85345-76-2 | |

| Record name | 3-Chloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.